4-hexylphenyl diphenyl phosphate
Overview
Description
4-hexylphenyl diphenyl phosphate is an organic compound belonging to the class of phosphates. It is characterized by the presence of a phosphate group bonded to two phenyl groups and one p-hexylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl p-hexylphenyl phosphate typically involves the reaction of phosphorus oxychloride with phenol and p-hexylphenol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{POCl}_3 + 2 \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_4(\text{C}6\text{H}{13})\text{OH} \rightarrow (\text{C}_6\text{H}_5\text{O})_2\text{P}(\text{O})\text{O}\text{C}_6\text{H}_4(\text{C}6\text{H}{13}) + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of diphenyl p-hexylphenyl phosphate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 4-hexylphenyl diphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphoric acid and the corresponding phenols.
Oxidation: It can undergo oxidation reactions to form phosphate esters.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Phosphoric acid, phenol, and p-hexylphenol.
Oxidation: Phosphate esters.
Substitution: Substituted phenyl phosphates.
Scientific Research Applications
4-hexylphenyl diphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as a flame retardant in biological materials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a plasticizer and flame retardant in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of diphenyl p-hexylphenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. For example, as a flame retardant, it acts by promoting the formation of a char layer on the surface of materials, thereby preventing the spread of flames.
Comparison with Similar Compounds
- Diphenyl phosphate
- Triphenyl phosphate
- Diphenyl hydrogen phosphate
Comparison: 4-hexylphenyl diphenyl phosphate is unique due to the presence of the p-hexylphenyl group, which imparts distinct physical and chemical properties. Compared to diphenyl phosphate and triphenyl phosphate, it has enhanced hydrophobicity and thermal stability, making it more suitable for specific applications such as flame retardancy and plasticization.
Properties
IUPAC Name |
(4-hexylphenyl) diphenyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEFBWFSFKJWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074075 | |
Record name | Diphenyl p-hexylphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64532-96-3, 69682-29-7 | |
Record name | 4-Hexylphenyl diphenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64532-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphoric acid, 4-hexylphenyl diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064532963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, hexylphenyl diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069682297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl p-hexylphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.